molecular formula C6H4Br2O2S B2452677 2,5-Dibromo-4-methylthiophene-3-carboxylic acid CAS No. 854630-37-8

2,5-Dibromo-4-methylthiophene-3-carboxylic acid

Cat. No.: B2452677
CAS No.: 854630-37-8
M. Wt: 299.96
InChI Key: AWAZKJONRRUEAP-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-methylthiophene-3-carboxylic acid: is a chemical compound that has garnered attention due to its unique chemical structure and potential applications in various fields of research. This compound belongs to the thiophene family, which is known for its aromatic properties and presence of a sulfur atom in the five-membered ring. Thiophene derivatives are widely studied for their diverse biological activities and applications in material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4-methylthiophene-3-carboxylic acid typically involves the bromination of 4-methylthiophene-3-carboxylic acid. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4-methylthiophene-3-carboxylic acid involves its interaction with molecular targets and pathways specific to its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific derivative or application being studied .

Comparison with Similar Compounds

Uniqueness: 2,5-Dibromo-4-methylthiophene-3-carboxylic acid is unique due to the presence of both bromine atoms and a carboxylic acid group, which allows for diverse chemical modifications and applications. The methyl group at the 4-position also adds to its distinct chemical properties and reactivity .

Properties

IUPAC Name

2,5-dibromo-4-methylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2O2S/c1-2-3(6(9)10)5(8)11-4(2)7/h1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAZKJONRRUEAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854630-37-8
Record name 2,5-dibromo-4-methylthiophene-3-carboxylic acid
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